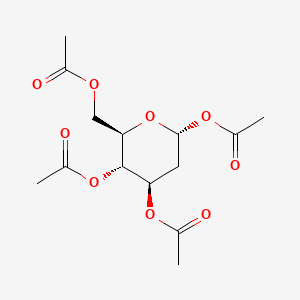
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose is a derivative of deoxy sugars, specifically a tetraacetylated form of 2-deoxy-D-arabino-hexopyranose. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6 of the sugar ring. It is commonly used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose typically involves the acetylation of 2-deoxy-D-arabino-hexopyranose. The process generally includes the following steps:
Starting Material: 2-deoxy-D-arabino-hexopyranose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 2-deoxy-D-arabino-hexopyranose are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-arabino-hexopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or ammonia for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-deoxy-D-arabino-hexopyranose.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of different metabolites. Additionally, its structural properties enable it to interact with cell membranes and other biological molecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose can be compared with other similar compounds, such as:
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Similar in structure but contains an amino group instead of a hydroxyl group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-D-glucopyranose: Contains an acetamido group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-alpha-D-galactopyranose: Similar acetylation pattern but differs in the configuration of the sugar ring.
These compounds share similar acetylation patterns but differ in their functional groups and sugar configurations, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C14H20O9 |
|---|---|
Poids moléculaire |
332.30 g/mol |
Nom IUPAC |
[(2R,3S,4R,6R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13+,14+/m1/s1 |
Clé InChI |
KLEORKVJPIJWNG-MQYQWHSLSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H](C[C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


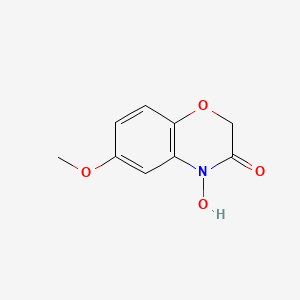

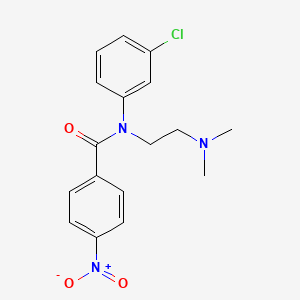

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


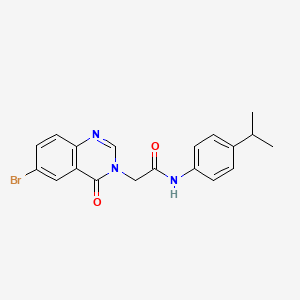
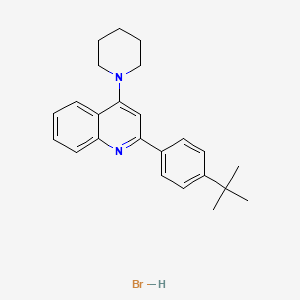
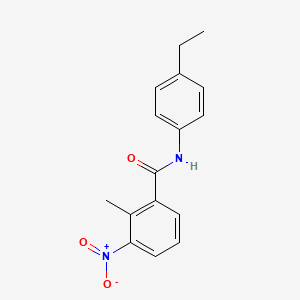
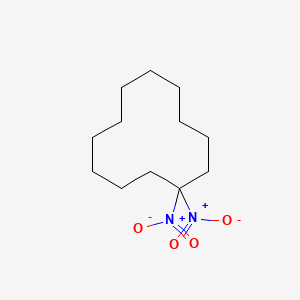

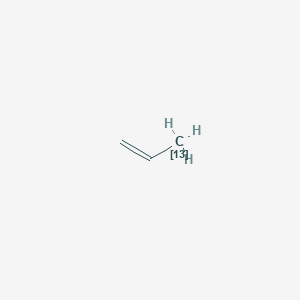
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
